molecular formula C18H18N2O4 B12281264 (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene

(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene

Cat. No.: B12281264
M. Wt: 326.3 g/mol
InChI Key: NIYUAXXLRSARKX-UHFFFAOYSA-N
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Description

(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene is an organic compound characterized by the presence of two 1,3-dioxolane rings attached to a diazene (N=N) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene typically involves the reaction of 4-formylphenyl diazene with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) from the aldehyde group and ethylene glycol . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azoxy compounds, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene involves its interaction with molecular targets through its diazene linkage and dioxolane rings. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

bis[4-(1,3-dioxolan-2-yl)phenyl]diazene

InChI

InChI=1S/C18H18N2O4/c1-5-15(6-2-13(1)17-21-9-10-22-17)19-20-16-7-3-14(4-8-16)18-23-11-12-24-18/h1-8,17-18H,9-12H2

InChI Key

NIYUAXXLRSARKX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4OCCO4

Origin of Product

United States

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